molecular formula C21H32BrN B8543357 1-[2-(3-Bromophenyl)propyl]-2-(cyclohexylmethyl)piperidine CAS No. 60601-82-3

1-[2-(3-Bromophenyl)propyl]-2-(cyclohexylmethyl)piperidine

Cat. No. B8543357
CAS RN: 60601-82-3
M. Wt: 378.4 g/mol
InChI Key: KMDIIHNVFDJGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04417052

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 3-methylbenzonitrile to give 10.7 g. of 2-cyclohexylmethyl-1-{2-[3-(3-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CC2CCCC[N:9]2[CH2:14][CH:15]([C:17]2C=CC=C(Br)C=2)[CH3:16])CCCCC1.[CH2:24]([Li])[CH2:25][CH2:26][CH3:27]>C(OCC)C>[CH3:27][C:26]1[CH:16]=[C:15]([CH:17]=[CH:24][CH:25]=1)[C:14]#[N:9]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(CCCCC1)CC1N(CCCC1)CC(C)C1=CC(=CC=C1)Br
Name
Quantity
0.095 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.106 mol
YIELD: CALCULATEDPERCENTYIELD 212%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.